![molecular formula C20H21N5O4S B2820606 3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034404-76-5](/img/structure/B2820606.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a 1,2,5-thiadiazole, and a propanamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the quinazolinone ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature and could have varying solubility in different solvents .Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have demonstrated significant broad-spectrum antitumor activity. For example, a study on 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with potent antitumor effects, with some being more potent than the positive control 5-fluorouracil. These compounds exhibited selective activities toward various cancer cell lines, including CNS, renal, breast cancer, and leukemia, through mechanisms such as inhibition of B-RAF kinase for melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Another study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives reported marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This indicates the potential of quinazolinone derivatives in treating various conditions, including infections and inflammation (A. Zablotskaya et al., 2013).
Antioxidant and Anticancer Activities
Additionally, quinazolinone derivatives bearing semicarbazide, thiosemicarbazide, and thiadiazole moieties have shown significant antioxidant and anticancer activities. For instance, some compounds were found to be more cytotoxic against glioblastoma U-87 than triple-negative breast cancer MDA-MB-231 cell line, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinazolinone derivatives have been a focus to understand their mechanism of action better and improve their biological activity. Various methods have been employed to synthesize novel derivatives with enhanced biological activities, indicating the versatility and potential of quinazolinone derivatives in medicinal chemistry (E. Abele, et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-10-17-18(24(3)30(28,29)23(17)2)11-16(13)22-19(26)8-9-25-12-21-15-7-5-4-6-14(15)20(25)27/h4-7,10-12H,8-9H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPJCAQYCULUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.